molecular formula C12H22N2O3 B1378754 Tert-butyl 3-propanamidopyrrolidine-1-carboxylate CAS No. 1461705-91-8

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate

Cat. No.: B1378754
CAS No.: 1461705-91-8
M. Wt: 242.31 g/mol
InChI Key: KRHRPCLGPZVPRR-UHFFFAOYSA-N
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Description

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-propanamidopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with propanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-propanamidopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-propanamidopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, depending on the enzyme targeted .

Comparison with Similar Compounds

  • Tert-butyl pyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopiperidine-1-carboxylate
  • 1-Boc-3-piperidone

Comparison: Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is unique due to its specific structure, which includes both a tert-butyl group and a propanamide moiety. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, tert-butyl pyrrolidine-1-carboxylate lacks the propanamide group, making it less versatile in certain chemical reactions .

Biological Activity

Tert-butyl 3-propanamidopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10_{10}H18_{18}N2_2O2_2
  • Molecular Weight : 198.26 g/mol
  • CAS Number : Not specifically listed but related compounds indicate a similar structure.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the tert-butyl group often influences lipophilicity and metabolic stability, which are critical for drug design.

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain analogs demonstrate significant inhibition against Gram-positive and Gram-negative bacteria. The introduction of the tert-butyl group can enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .

Anticancer Properties

Research indicates that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In vitro studies have demonstrated that modifications in the pyrrolidine structure can lead to enhanced anticancer activity, suggesting a promising avenue for further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the molecular structure affect biological activity. For example:

  • Tert-butyl Group : Increases lipophilicity, which can enhance membrane permeability.
  • Amide Linkage : Contributes to binding affinity with target proteins.
ModificationEffect on Activity
Tert-butyl substitutionIncreased lipophilicity
Amide functionalityEnhanced target binding

Case Studies

  • Evaluation of Tert-butyl Isosteres : A comparative study evaluated the physicochemical properties of various tert-butyl analogs, revealing that while they enhance lipophilicity, they may also reduce metabolic stability .
  • Anticancer Activity in Cell Lines : In a study involving several pyrrolidine derivatives, it was found that specific substitutions led to improved cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic potential .

Properties

IUPAC Name

tert-butyl 3-(propanoylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-5-10(15)13-9-6-7-14(8-9)11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHRPCLGPZVPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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